1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 3,4-dichloroaniline with 3-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols; reactions can be conducted in polar solvents like dimethylformamide or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas with various functional groups.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes. The compound can form covalent bonds with the thiol groups of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-phenylthiourea
- 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)thiourea
- 1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea
Uniqueness
1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea is unique due to the presence of both dichloro and methoxy substituents on the aromatic rings. These substituents can significantly influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other thiourea derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-19-11-4-2-3-9(7-11)17-14(20)18-10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBWXHJORJLTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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